REACTION_CXSMILES
|
CO[CH:3]1[CH2:10][CH2:9][O:8][C:6](=[O:7])[CH2:5][CH2:4]1.[NH3:11]>>[OH:8][CH2:9][CH2:10][CH:3]1[NH:11][C:6](=[O:7])[CH2:5][CH2:4]1
|
Name
|
4-methoxycaprolactone
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
working up the reaction mixture by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1CCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |